molecular formula C43H61ClNiP2- B6354550 chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene CAS No. 1419179-26-2

chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene

Cat. No.: B6354550
CAS No.: 1419179-26-2
M. Wt: 734.0 g/mol
InChI Key: AZIUZLQIIYMUOE-UHFFFAOYSA-M
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Description

Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene is a complex organophosphorus compound that combines the properties of chloronickel, dicyclohexyl(phenyl)phosphane, and methylbenzene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene typically involves the reaction of chloronickel with dicyclohexyl(phenyl)phosphane in the presence of methylbenzene. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete reaction and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various metal halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted metal complexes.

Scientific Research Applications

Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene is unique due to its combination of chloronickel and dicyclohexyl(phenyl)phosphane, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with various metal centers and participate in diverse chemical reactions makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

chloronickel;dicyclohexyl(phenyl)phosphane;methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H27P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1,4-5,10-11,17-18H,2-3,6-9,12-15H2;2-5H,1H3;1H;/q;;-1;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIUZLQIIYMUOE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[C-]1.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.Cl[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H61ClNiP2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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